REACTION_CXSMILES
|
[F-:1].[Cs+].Cl[C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>CN(C)C=O>[F:1][C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:0.1|
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Name
|
|
Quantity
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499.02 g
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Type
|
reactant
|
Smiles
|
[F-].[Cs+]
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Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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2000 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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was agitated for one hour at 110° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a stirrer under a nitrogen gas stream
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Type
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STIRRING
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Details
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the reaction mixture was agitated for one hour at 140° C
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was naturally cooled to room temperature
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Type
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FILTRATION
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Details
|
was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
The concentration residue was poured into water
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Type
|
STIRRING
|
Details
|
agitated for a while
|
Type
|
CUSTOM
|
Details
|
a solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.03 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |